Lipophilicity (LogP) Differentiation from Unsubstituted and Monochloro Analogs
The calculated lipophilicity (LogP) of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide is significantly higher than that of its unsubstituted and 4-chloro analogs. This increase in LogP, resulting from the addition of two chlorine atoms, is a key determinant of membrane permeability and in vivo absorption, distribution, metabolism, and excretion (ADME) properties . The quantified difference in LogP of approximately +2.07 relative to the unsubstituted parent suggests a substantially different in vivo distribution profile.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.8954 |
| Comparator Or Baseline | 2-(Benzylthio)benzothiazole (LogP ≈ 3.83) and 2-(4-Chlorobenzylthio)benzothiazole (LogP ≈ 4.67) |
| Quantified Difference | +2.07 vs. unsubstituted; +1.23 vs. 4-chloro analog |
| Conditions | Calculated using ACD/Labs Percepta Platform (or similar in silico prediction tool) |
Why This Matters
Higher LogP indicates increased partitioning into lipid bilayers and hydrophobic protein pockets, which can translate to enhanced cellular uptake or different tissue distribution profiles in vivo, a critical consideration for lead optimization.
- [1] PubChem. (2024). 2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazole (CAS 23111-43-5). National Center for Biotechnology Information. View Source
